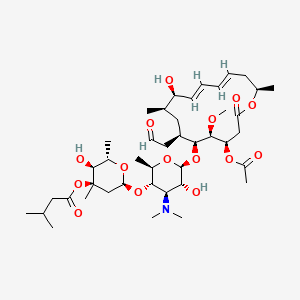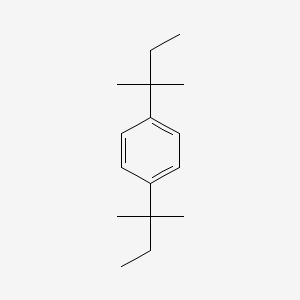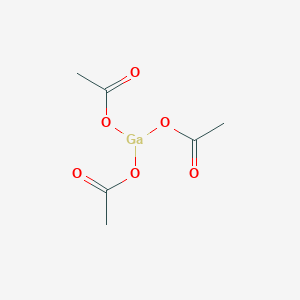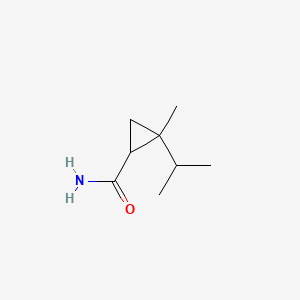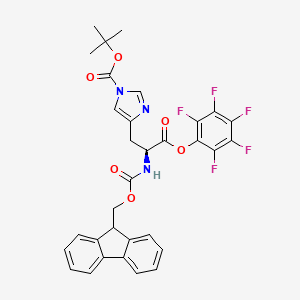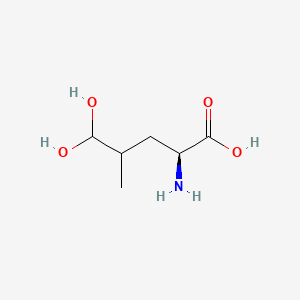
Bromothymol blue solution R1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromothymol blue solution R1 is a chemical compound widely used as a pH indicator. It is known for its ability to change color in response to pH variations, making it valuable in various scientific and industrial applications. The compound is typically sold in solid form as the sodium salt of the acid indicator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromothymol blue is synthesized by adding elemental bromine to thymol blue in a solution of glacial acetic acid . To prepare a solution used as a pH indicator, 0.10 g of bromothymol blue is dissolved in 8.0 cm³ of N/50 sodium hydroxide and then diluted with water to 250 cm³ .
Industrial Production Methods
In industrial settings, bromothymol blue is produced under rigorous conditions to ensure high purity and quality. The process involves the careful addition of bromine to thymol blue, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bromothymol blue undergoes several types of chemical reactions, including:
Oxidation: Bromothymol blue can be oxidized by strong oxidizing agents like potassium permanganate in acidic solutions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bromothymol blue can participate in substitution reactions, particularly involving its bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions (e.g., perchloric acid) is commonly used.
Reduction: Specific reducing agents can be employed, depending on the desired outcome.
Substitution: Various nucleophiles can be used to substitute the bromine atoms under controlled conditions.
Major Products Formed
Oxidation: The major product formed is keto bromothymol blue.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved in the reaction.
Applications De Recherche Scientifique
Bromothymol blue solution R1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed to detect the presence of carbon dioxide in biological samples.
Medicine: Utilized in various diagnostic tests to measure pH levels in bodily fluids.
Industry: Applied in the textile industry for wastewater treatment and other processes.
Mécanisme D'action
Bromothymol blue acts as a weak acid in solution, existing in protonated and deprotonated forms. The protonated form absorbs light at 427 nm, appearing yellow in acidic solutions, while the deprotonated form absorbs light at 602 nm, appearing blue in basic solutions . The color change is due to the highly conjugated structure formed during deprotonation .
Comparaison Avec Des Composés Similaires
Bromothymol blue is similar to other pH indicators such as:
- Thymol blue
- Bromocresol green
- Chlorophenol red
Uniqueness
Bromothymol blue is unique due to its specific pH range (6.0 to 7.6) and its distinct color change from yellow to blue . This makes it particularly useful for applications requiring precise pH measurements near neutrality.
Conclusion
Bromothymol blue solution R1 is a versatile compound with significant applications in various scientific fields. Its unique properties and reactions make it an invaluable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C27H28Br2O5S |
|---|---|
Poids moléculaire |
624.4 g/mol |
Nom IUPAC |
2-bromo-4-[3-(3-bromo-4-hydroxy-5-methyl-2-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C27H28Br2O5S/c1-13(2)21-18(11-15(5)25(30)23(21)28)27(17-9-7-8-10-20(17)35(32,33)34-27)19-12-16(6)26(31)24(29)22(19)14(3)4/h7-14,30-31H,1-6H3 |
Clé InChI |
CJBMVMMYECULNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)Br)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
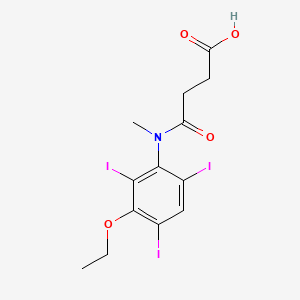
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
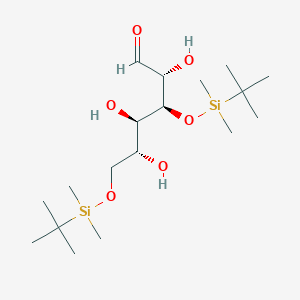
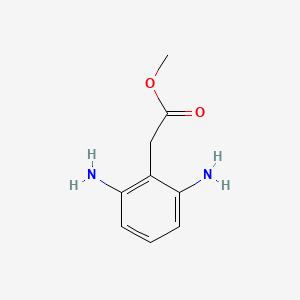
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
